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Compound of Interest

Compound Name: ppn-gsk-10-R-enantiomer

Cat. No.: B13340651

Get Quote

Executive Summary & Molecule Profile
PPN-GSK-10-R-enantiomer is a high-specificity formulation of GSK1016790A, a potent, small-

molecule agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Unlike non-

specific activators (e.g., 4α-PDD), this compound induces rapid, robust calcium influx at

nanomolar concentrations.

Critical Warning: The "R-enantiomer" designation implies stereochemical purity. Researchers

must recognize that this compound acts as a "calcium hammer." Overdosing (>100 nM in

sensitive cells) triggers immediate calcium overload, cytoskeletal collapse (oncosis), and cell

death within minutes. This guide focuses on identifying the Minimum Effective Concentration

(MEC) to elicit physiological signaling without cytotoxicity.

Chemical Context
Active Moiety: GSK1016790A[1][2][3][4][5][6][7][8][9][10]

Target: TRPV4 (Selectivity: >300-fold over other TRP channels)

Mechanism: Direct binding to the channel pore loop region, stabilizing the open state.
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Key Challenge: The therapeutic window in culture is narrow. The EC50 varies by 20-fold

between endothelial cells (sensitive) and smooth muscle cells (resistant).

Preparation & Storage Protocol
To ensure reproducibility, the stock solution must be prepared based on the specific molar

mass of the PPN-formulation (check your vial's Certificate of Analysis, as "PPN" may indicate a

specific salt counter-ion or purity grade differing from the free base).

Step 1: Stock Solution (10 mM)
Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Avoid ethanol, as solubility is lower and

evaporation alters concentration.

Calculation:

Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

Aliquot: Dispense into 10–20 µL aliquots in amber, light-protected tubes.

Storage: -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

Step 2: Working Solutions (Serial Dilution)
Never pipette directly from the 10 mM stock into the cell culture dish. The high local

concentration before mixing will kill cells instantly.
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Step
Source
Solution

Solvent (PBS
or Media)

Final Conc. Use Case

A
1 µL of 10 mM

Stock
999 µL DMSO 10 µM

Intermediate

Stock

B 10 µL of Sol. A 990 µL Media 100 nM
High Dose /

Resistant Cells

C 10 µL of Sol. B 90 µL Media 10 nM
Target Range

(Sensitive)

D 10 µL of Sol. C 90 µL Media 1 nM
Threshold

Testing

Optimal Dosing Strategy by Cell Type
The following concentrations are derived from validated calcium imaging and functional assays.

Table 1: Recommended Concentration Ranges
Cell Type

Expression
Level

Starting Dose
Toxic
Threshold

Primary
Readout

HEK293-TRPV4

(Transfected)
High (Artificial) 0.5 – 2 nM > 10 nM

Ca²⁺ Imaging /

Patch Clamp

HUVEC /

Endothelial Cells

Endogenous

(Mod.)
2 – 10 nM > 30 nM

NO Production /

Vasodilation

Smooth Muscle

Cells (SMC)

Endogenous

(Low)
30 – 100 nM > 300 nM

Contraction /

Migration

Chondrocytes
Endogenous

(High)
5 – 20 nM > 50 nM Matrix Synthesis

Neurons

(DRG/Hippocam

pal)

Variable 1 – 10 nM > 50 nM
Depolarization /

Toxicity
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Expert Insight: In HEK293 cells overexpressing TRPV4, 10 nM can cause massive

vacuolization and detachment within 20 minutes. Always titrate up from 1 nM.

Experimental Workflows
Experiment A: Determination of EC50 (Calcium Imaging)
This is the gold standard for validating the activity of the PPN-GSK-10-R-enantiomer in your

specific cell line.

Seeding: Plate cells on poly-L-lysine coated glass coverslips (or 96-well black-wall plates).

Dye Loading: Load with Fluo-4 AM or Fura-2 AM (2–4 µM) for 30 mins at 37°C.

Baseline: Record baseline fluorescence for 60 seconds in HBSS buffer (containing 1.8 mM

Ca²⁺).

Agonist Addition: Add PPN-GSK-10-R-enantiomer (2x concentration added 1:1 to well).

Observation: Peak response should occur within 30–90 seconds.

Specificity Check: Pre-incubate a control group with HC-067047 (TRPV4 antagonist, 1 µM)

to confirm the signal is TRPV4-mediated.

Experiment B: Long-term Functional Dosing
For assays requiring >1 hour incubation (e.g., gene expression, differentiation), you must

mitigate desensitization and toxicity.

Dosing: Use 10-fold lower concentration than the acute EC50.

Example: If acute Ca²⁺ influx peaks at 10 nM, use 1 nM for 24-hour incubations.
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Pulsatile Dosing: TRPV4 desensitizes rapidly. Consider "pulsing" the cells (15 min exposure)

then washing, rather than continuous exposure.

Mechanistic Visualization
The following diagram illustrates the divergent pathways activated by PPN-GSK-10-R-
enantiomer. Note the bifurcation between physiological signaling (eNOS/NO) and pathological

toxicity (Calpain).
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Figure 1: Divergent signaling pathways dependent on dosing concentration. Green path

represents physiological activation; Red dashed path represents toxicity induced by

overdosing.
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Troubleshooting & Validation
Observation Diagnosis Corrective Action

Rapid cell detachment (15-30

mins)
Oncosis (Toxicity)

Reduce dose by 10-fold.

Check stock calculation.

No Ca²⁺ response
Desensitization or Low

Expression

Ensure cells were not handled

roughly (mechanical stress

activates TRPV4). Try 2x dose.

High background Ca²⁺ Constitutive Activity
Add Ruthenium Red or HC-

067047 to confirm baseline.

Precipitate in media Solubility limit

Ensure final DMSO

concentration is <0.1%. Vortex

working solution immediately

before adding.

Self-Validating Control System
To confirm your data is real, every experiment must include:

Negative Control: Vehicle (DMSO) only.

Positive Control: 4α-PDD (1-5 µM) or Ionomycin (if checking dye loading).

Antagonist Block: Pre-treatment with HC-067047 (1 µM) or RN-1734 (10 µM) must abolish

the PPN-GSK-10 effect. If the signal persists in the presence of the antagonist, it is an

artifact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13340651/docs#application-note-optimization-of-
trpv4-activation-using-ppn-gsk-10-r-enantiomer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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